1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene
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Overview
Description
1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene is an organic compound characterized by the presence of benzylsulfanyl, bromo, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene typically involves a multi-step process:
Bromination: The bromination of the nitrobenzene derivative is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Thioether Formation: The final step involves the formation of the benzylsulfanyl group by reacting the bromo-nitrobenzene with benzyl mercaptan in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Major Products
Substitution: Formation of substituted derivatives such as amino, thiol, or alkoxy compounds.
Reduction: Formation of 1-(Benzylsulfanyl)-3-bromo-2-aminobenzene.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Scientific Research Applications
1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the design and synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene depends on its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylsulfanyl group can modulate the compound’s lipophilicity and binding affinity to target proteins. The bromo group can participate in halogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfanyl)-3-bromo-2-nitrobenzene: Similar structure but with a phenyl group instead of a benzyl group.
1-(Benzylsulfanyl)-4-bromo-2-nitrobenzene: Similar structure but with the bromo group at the 4-position.
1-(Benzylsulfanyl)-3-chloro-2-nitrobenzene: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its lipophilicity, while the bromo and nitro groups provide sites for further chemical modifications and interactions.
Properties
IUPAC Name |
1-benzylsulfanyl-3-bromo-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADATHUZDOUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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